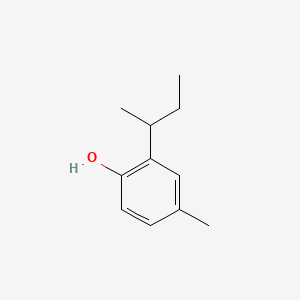![molecular formula C9H13N5O B13975563 4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B13975563.png)
4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol is an organic compound belonging to the class of phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group
Preparation Methods
The synthesis of 4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol involves several steps. One common method includes the reaction of tert-butylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with formamide to yield the desired pyrazolopyrimidine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of src family kinases, including v-Src and c-Fyn, as well as the tyrosine kinase c-Abl . These interactions disrupt the signaling pathways involved in cell growth and proliferation, making the compound a potential candidate for cancer therapy.
Comparison with Similar Compounds
4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol can be compared with other similar compounds, such as:
- 1-m-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
These compounds share a similar pyrazolopyrimidine core but differ in their substituents, which can affect their chemical properties and biological activities
Properties
Molecular Formula |
C9H13N5O |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-amino-1-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-3-one |
InChI |
InChI=1S/C9H13N5O/c1-9(2,3)14-7-5(8(15)13-14)6(10)11-4-12-7/h4H,1-3H3,(H,13,15)(H2,10,11,12) |
InChI Key |
KIVGHWGMBFJXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)










![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
